1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane
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Description
1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane is a chemical compound with the molecular formula C10H19NO . It is a colorless liquid .
Synthesis Analysis
The synthesis of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane involves a multistep process that includes the reaction of ketones with nitrogen compounds. The resulting mixture of products can be separated and purified through various methods.Molecular Structure Analysis
The molecular structure of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane consists of 10 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The InChI code for this compound is 1S/C10H19NO/c1-9(2)10(5-8-12-9)3-6-11-7-4-10/h11H,3-8H2,1-2H3 .Physical And Chemical Properties Analysis
1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane has a density of 1.0±0.1 g/cm3, a boiling point of 242.8±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.0±3.0 kJ/mol and a flash point of 96.5±14.8 °C . The compound has a molar refractivity of 49.7±0.4 cm3 .Scientific Research Applications
Molecular Structure and Properties
“1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane” is a chemical compound with the molecular formula C10H19NO . It has an average mass of 169.264 Da and a monoisotopic mass of 169.146667 Da .
Synthesis and Structure-Activity Studies
This compound has been synthesized and assessed as M1 muscarinic agonists for the symptomatic treatment of dementia of Alzheimer’s type . The compound was designed by incorporating the tetrahydrofuran ring moiety of muscarone into an 8-azaspiro[4.5]decane skeleton .
Muscarinic Agonist Activity
The compound has been tested for central muscarinic M1 and M2 receptor affinity and in vivo muscarinic activities . These activities include amelioration of scopolamine-induced impairment in rat passive avoidance tasks, and induction of hypothermia, tremor, and salivary secretion .
Antiamnesic Activity
Some modifications of the compound, including the 2-ethyl analogue (18), 3-methylene analogue (29), 3-dithioketal analogues (26, 28), and 3-oxime analogue (37) were found to display preferential affinity for M1 receptors over M2 receptors . They also exhibited potent antiamnesic activity .
Partial Agonistic Activity for M1 Muscarinic Receptors
Only two compounds, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decane (18) and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (29), stimulated phosphoinositide hydrolysis in rat hippocampal slices . This indicates partial agonistic activity for M1 muscarinic receptors .
Clinical Studies
Based on the in vivo selectivity, (-)-29 was selected for clinical studies . The absolute configuration of (-)-29 was determined by X-ray crystal structure analysis to be S, being the same as that of muscarone .
properties
IUPAC Name |
1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-9(2)10(5-8-12-9)3-6-11-7-4-10/h11H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFWOAOPBSWXNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCNCC2)CCO1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane |
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